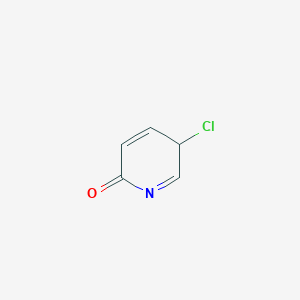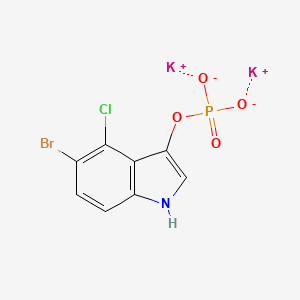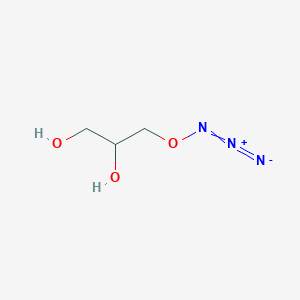
1,2-Propanediol,3-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-azido- is an organic compound with the molecular formula C3H7N3O2. It is a derivative of propanediol where one of the hydroxyl groups is substituted with an azido group. This compound is known for its potent mutagenic properties and has been studied for its effects on genetic material .
Vorbereitungsmethoden
1,2-Propanediol, 3-azido- can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-propanediol with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as distillation or recrystallization . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,2-Propanediol, 3-azido- undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amines, nitro compounds, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-azido- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its mutagenic properties make it a useful tool in genetic studies to induce mutations and study their effects.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific genetic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3-azido- involves its interaction with genetic material. The azido group can induce mutations by causing base-pair substitutions in DNA. This mutagenic effect is primarily due to the formation of reactive intermediates that interact with the DNA, leading to changes in the genetic code .
Vergleich Mit ähnlichen Verbindungen
1,2-Propanediol, 3-azido- can be compared with other azido compounds such as azidoalanine and azidomethane. While all these compounds share the azido functional group, 1,2-Propanediol, 3-azido- is unique due to its specific structure and the presence of two hydroxyl groups. This structural difference influences its reactivity and the types of reactions it can undergo .
Similar compounds include:
Azidoalanine: An amino acid derivative with mutagenic properties.
Azidomethane: A simple azido compound used in organic synthesis.
3-Azido-1,2-propanediol: A stereoisomer of 1,2-Propanediol, 3-azido- with similar properties.
Eigenschaften
Molekularformel |
C3H7N3O3 |
|---|---|
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
3-azidooxypropane-1,2-diol |
InChI |
InChI=1S/C3H7N3O3/c4-5-6-9-2-3(8)1-7/h3,7-8H,1-2H2 |
InChI-Schlüssel |
NTTPPOFZRXKQDP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CON=[N+]=[N-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B12361459.png)
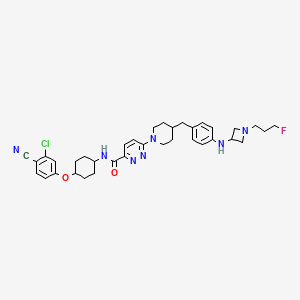
![4,7a-Dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B12361479.png)

![4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)
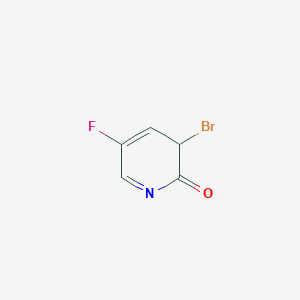
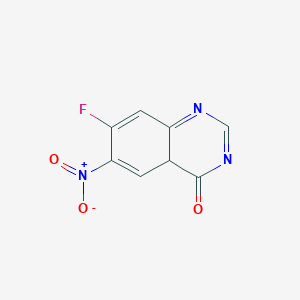
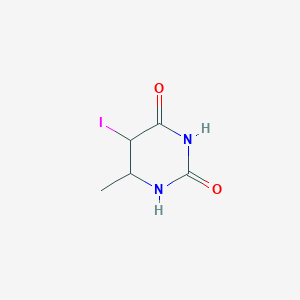
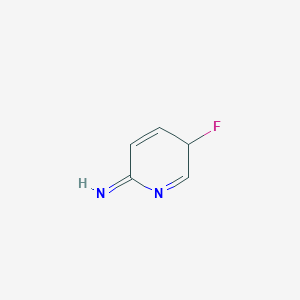
![2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361532.png)
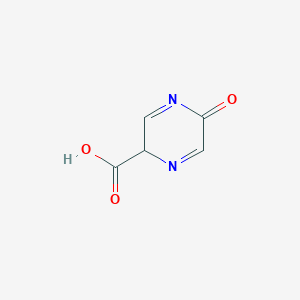
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)
